3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid
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Overview
Description
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid is a chemical compound with the molecular formula C8H15N3O3 and a molecular weight of 201.22 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid typically involves the reaction of piperazine derivatives with appropriate carboxylic acid derivatives. One common method involves the reaction of 4-carbamoylpiperazine with oxalic acid under controlled conditions to yield the desired product . The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and automated systems further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(4-Carbamoylpiperazin-1-yl)-propionic acid: Similar in structure but lacks the oxo group.
4-Carbamoylpiperazine: A simpler derivative without the propanoic acid moiety.
Uniqueness
3-(4-Carbamoylpiperazin-1-yl)-3-oxopropanoic acid is unique due to the presence of both the carbamoyl and oxo groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H13N3O4 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
3-(4-carbamoylpiperazin-1-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C8H13N3O4/c9-8(15)11-3-1-10(2-4-11)6(12)5-7(13)14/h1-5H2,(H2,9,15)(H,13,14) |
InChI Key |
RCKGCHQYHMNAIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC(=O)O)C(=O)N |
Origin of Product |
United States |
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